molecular formula C19H14ClFN2O2 B2579269 1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946303-70-4

1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2579269
CAS No.: 946303-70-4
M. Wt: 356.78
InChI Key: ASICIPKDICDKQC-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 4-fluorophenyl carboxamide moiety at position 2. The chloro and fluoro substituents likely enhance binding affinity and metabolic stability by modulating electronic and steric properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-15-9-7-14(21)8-10-15/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASICIPKDICDKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a dihydropyridine ring, which is known for its role in various pharmacological activities. The molecular formula is C19H17ClFN2O2C_{19}H_{17}ClFN_{2}O_{2}, with a molecular weight of approximately 348.81 g/mol. The unique substituents on the aromatic rings contribute to its biological activity and selectivity.

Anticancer Properties

Research indicates that compounds similar to 1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer activities. For example, Mannich bases derived from similar structures have shown efficacy against various cancer cell lines, including hepatocellular carcinoma and breast cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies demonstrate that derivatives can inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes . This suggests potential applications in treating conditions characterized by excessive inflammation.

Neuroprotective Effects

Recent findings suggest that related dihydropyridines can protect neuronal cells from calcium overload and oxidative stress, which are critical factors in neurodegenerative diseases . This opens avenues for developing treatments for conditions like Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

StudyFindingsApplications
Study 1Evaluated anticancer activity against HepG2 and MCF-7 cell linesPotential anticancer drug development
Study 2Demonstrated anti-inflammatory effects through MMP inhibitionTreatment for inflammatory diseases
Study 3Showed neuroprotective effects in neuroblastoma cellsDevelopment of neuroprotective agents

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The table below highlights key structural differences and similarities among related compounds:

Compound Name Substituents (Position) Molecular Weight Key Biological Activity References
Target Compound 1-(2-chlorobenzyl), 3-(4-fluorophenylcarboxamide) ~354.78* Not explicitly reported (inferred kinase inhibition)
BMS-777607 (N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 4-ethoxy, 3-fluoro, 4-(2-amino-3-chloropyridyloxy) ~529.89 Selective Met kinase inhibitor; orally efficacious
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl ~323.13 Structural studies; planar conformation due to π-conjugation
1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1-(3-fluorobenzyl), 3-(4-methoxyphenyl) ~354.34 Undisclosed activity (PubChem entry)
N-(4-Ethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 1-(4-fluorobenzyl), 3-(4-ethylphenyl) ~378.41 Screening compound (no explicit data)

*Calculated based on formula.

Key Findings from Research

  • BMS-777607: This compound demonstrates high selectivity for the Met kinase superfamily, with an IC₅₀ of 3.9 nM against Met and oral bioavailability in preclinical models . Its 4-ethoxy and 4-fluorophenyl groups enhance hydrophobic interactions, while the 2-amino-3-chloropyridyloxy moiety likely engages in hydrogen bonding.
  • N-(3-Bromo-2-methylphenyl) Analog : Structural analysis reveals a planar conformation due to π-conjugation across the amide bridge, facilitating dimerization via N–H⋯O hydrogen bonds . Bromine substitution (vs. chlorine in analogs) minimally alters steric bulk but may affect electronic properties.
  • The absence of a pyridyloxy group may limit solubility compared to BMS-777605.

Pharmacokinetic and Physicochemical Properties

  • Oral Efficacy : BMS-777607’s oral activity is attributed to balanced lipophilicity (logP ~3.5) and moderate molecular weight (~530 Da) . The target compound’s lower molecular weight (~355 Da) and simpler structure may improve absorption but reduce target engagement.
  • Solubility : Compounds with polar substituents (e.g., BMS-777607’s ethoxy group) exhibit better aqueous solubility than halogenated analogs like the target compound .

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , also known as P682-0702, is a member of the dihydropyridine class of compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C22H15ClFN3O3C_{22}H_{15}ClFN_3O_3. Its structure is characterized by a dihydropyridine core substituted with a chlorophenyl and a fluorophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating strong activity against various bacterial strains. For instance, certain derivatives of dihydropyridines showed MIC values as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial action is believed to be bactericidal, inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • In Vivo Studies : In a study involving human gastric carcinoma xenografts, a related dihydropyridine derivative demonstrated complete tumor stasis following oral administration . This suggests that modifications to the dihydropyridine structure can enhance anticancer efficacy.
  • Selectivity : The compound has shown selectivity towards certain cancer cell lines, indicating potential for targeted therapy .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Biofilm Formation : A study indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial in treating chronic infections .
  • Efficacy Against Multi-drug Resistant Strains : The compound was tested against multi-drug resistant strains of bacteria, showing promising results that could lead to new treatment options in antibiotic resistance scenarios .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in Table 1 below:

Activity Type Findings References
AntimicrobialMIC values as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL against S. aureus
AnticancerComplete tumor stasis in gastric carcinoma model
Biofilm InhibitionEffective against biofilms formed by S. aureus
SelectivitySelective action on specific cancer cell lines

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